GIRK2 Potassium Channel Activity: Definitive Inactivity Profile vs. Known GIRK-Active Chemotypes
In a Vanderbilt high-throughput screening campaign (External ID: VANDERBILT_HTS_GIRK2_MPD) designed to discover small-molecule activators of the G protein-activated inward rectifier potassium channel 2 (GIRK2), (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile was tested across a six-point concentration range and returned INACTIVE at all concentrations evaluated (25 μM, 8.3 μM, 2.8 μM, 0.94 μM, 0.15 μM, and 0.024 μM), with 0% efficacy at every point . This result stands in contrast to known GIRK1/2 activator scaffolds (e.g., ML297 and related series) that display efficacy at sub-micromolar concentrations in the same assay format, and to first-generation GIRK modulators that exhibit off-target activity on non-GIRK1-containing channels [1]. The compound's complete lack of GIRK2 activity provides a clean negative-control phenotype that is valuable for counter-screening applications where GIRK2-active artifacts must be excluded.
| Evidence Dimension | GIRK2 channel activation (% Efficacy) in thallium-flux fluorescence assay |
|---|---|
| Target Compound Data | INACTIVE at 25 μM, 8.3 μM, 2.8 μM, 0.94 μM, 0.15 μM, 0.024 μM (0% efficacy at all concentrations) |
| Comparator Or Baseline | Known GIRK1/2 activators from the same HTS campaign (active hits) and ML297 (reference GIRK1/2 activator, EC₅₀ ~100–500 nM range in GIRK1/2 assays [1]) |
| Quantified Difference | Target compound shows no detectable activation vs. active chemotypes achieving >50% efficacy at sub-μM to low-μM concentrations in the identical assay platform |
| Conditions | VANDERBILT_HTS_GIRK2_MPD thallium-flux fluorescence assay in HEK293 cells expressing GIRK2; dose-response format with six concentrations (25–0.024 μM) |
Why This Matters
For researchers procuring compounds for ion channel selectivity panels or counter-screening libraries, the demonstrated GIRK2-inactive profile of this compound provides a validated negative reference point that precludes confounding GIRK-mediated effects in cellular assays.
- [1] Ramos-Hunter, S. J., Kaufmann, K., et al. (2013). Discovery and SAR of a novel series of GIRK1/2 and GIRK1/4 activators. Bioorganic & Medicinal Chemistry Letters, 23(18), 5195–5198. Also: Ramos-Hunter, S. J. et al. (2013). Discovery of 'molecular switches' within a GIRK activator scaffold that afford selective GIRK inhibitors (S-EPMC3816575). View Source
